1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine
Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development .
Mechanism of Action
Target of Action
The primary target of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a transcriptional regulator known to play a crucial role in cell cycle progression and cellular proliferation . It contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading .
Mode of Action
This compound acts as a bromodomain inhibitor . It binds to the bromodomains of BRD4, preventing them from recognizing acetylated lysine residues on histone tails . This disrupts the normal function of BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 is involved in the regulation of transcription, and its inhibition can lead to altered gene expression . This can have downstream effects on numerous cellular processes, including cell cycle progression and cellular proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The inhibition of BRD4 by this compound can lead to a decrease in cellular proliferation . This makes it a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds with these enzymes is a key factor in its inhibitory action.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cell proliferation and survival. Additionally, the compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of target enzymes through hydrogen bonding and van der Waals interactions, leading to enzyme inhibition. This inhibition results in downstream effects on various biochemical pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of gene expression without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of carbonic anhydrase can impact the bicarbonate buffering system, while its interaction with cholinesterase can affect neurotransmitter metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound within cells can significantly impact its biochemical and cellular effects.
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may scale up these reactions using continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine can be compared with other triazolo-pyridazine derivatives:
1-{[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities, including antibacterial properties.
1-{[1,2,4]Triazolo[4,3-b]pyridazine derivatives: Similar to our compound, these derivatives are studied for their anticancer activities and enzyme inhibition properties.
The uniqueness of this compound lies in its dual inhibitory action on c-Met and Pim-1, making it a potent candidate for targeted cancer therapy .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHGIGSQOUROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN3C=NN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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